molecular formula C15H11N5O2 B1184309 5-Amino-3-{4-nitrophenyl}

5-Amino-3-{4-nitrophenyl}

Cat. No.: B1184309
M. Wt: 293.286
InChI Key: IFMHIJJOVMBMNG-UHFFFAOYSA-N
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Description

The term "5-Amino-3-{4-nitrophenyl}" refers to a structural motif commonly integrated into heterocyclic frameworks, such as pyrazoles, triazines, and thiadiazoles. This motif features an amino group at position 5 and a 4-nitrophenyl group at position 3 of the heterocyclic core. These compounds are characterized by their nitro group’s electron-withdrawing effects and the amino group’s nucleophilic reactivity, which influence their physical, spectral, and biological properties .

Properties

Molecular Formula

C15H11N5O2

Molecular Weight

293.286

IUPAC Name

3-(4-nitrophenyl)-6-phenyl-1,2,4-triazin-5-amine

InChI

InChI=1S/C15H11N5O2/c16-14-13(10-4-2-1-3-5-10)18-19-15(17-14)11-6-8-12(9-7-11)20(21)22/h1-9H,(H2,16,17,19)

InChI Key

IFMHIJJOVMBMNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Pyrazole Derivatives

Example :

  • 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (4j) Melting Point: 131–133°C Spectral Data:
  • FT-IR: Peaks at 3320 cm⁻¹ (NH₂), 2200 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR : Aromatic protons resonate at δ 7.8–8.3 ppm; NH₂ protons at δ 5.1 ppm .
    • Synthesis : Prepared via azo coupling of 4-nitrophenyldiazonium salts with pyrazole intermediates.

Comparison: Pyrazole derivatives like 4j exhibit lower melting points (131–174°C) compared to triazines (224–226°C), attributed to weaker intermolecular forces in pyrazoles. Their IR spectra lack C=O stretches (unlike triazines) but show distinct C≡N and NO₂ peaks .

Triazine Derivatives

Example :

  • N-(2-(5-Amino-3-((3,4-dimethylisoxazol-5-yl)amino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamide (7) Melting Point: 224–226°C Spectral Data:
  • FT-IR: Peaks at 3412 cm⁻¹ (NH₂), 1699 cm⁻¹ (C=O), 1519 cm⁻¹ (NO₂).
  • ¹H NMR: Trifluoroacetamide protons at δ 3.8 ppm; aromatic protons at δ 7.9–8.2 ppm . Synthesis: Formed via ammonolysis of trifluoroacetamide intermediates followed by thiourea coupling .

Comparison :
Triazines exhibit higher thermal stability (melting points >220°C) due to their rigid, planar structures. The presence of C=O and C-F groups in triazines introduces unique reactivity for electrophilic substitutions, unlike pyrazoles or thiadiazoles .

Thiadiazole Derivatives

Example :

  • 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione Melting Point: Not explicitly reported, but analogous compounds range between 160–200°C. Spectral Data:
  • FT-IR : Peaks at 3200 cm⁻¹ (NH), 1250 cm⁻¹ (C=S).
  • ¹H NMR : Thione protons at δ 13.5 ppm; aromatic protons at δ 7.5–8.1 ppm .
    • Synthesis : Synthesized via ring closure of 4-nitrophenyl thiosemicarbazide with CS₂/KOH .

Comparison :
Thiadiazoles often display antimicrobial activity (e.g., against E. coli and C. albicans), a property less emphasized in pyrazoles or triazines. The C=S group in thiadiazoles enhances metal-binding capacity, relevant for catalytic applications .

Isoxazole Derivatives

Example :

  • 5-Amino-3-(4-methoxyphenyl)isoxazole Melting Point: 135–139°C Spectral Data:
  • FT-IR : Peaks at 3300 cm⁻¹ (NH₂), 1600 cm⁻¹ (C=N).
    • Synthesis : Cyclization of β-diketones with hydroxylamine .

Comparison :
Isoxazoles with 4-nitrophenyl groups are rare, but methoxy-substituted analogs like this exhibit lower melting points and simpler spectral profiles due to the absence of nitro groups .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Class Example Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Pyrazole 4j 131–133 3320 (NH₂), 2200 (C≡N) 7.8–8.3 (Ar-H), 5.1 (NH₂)
Triazine Compound 7 224–226 3412 (NH₂), 1699 (C=O) 3.8 (CF₃CO), 7.9–8.2 (Ar-H)
Thiadiazole 5-(4-Nitrophenyl)amino ~160–200 3200 (NH), 1250 (C=S) 13.5 (S-H), 7.5–8.1 (Ar-H)
Isoxazole 5-Amino-3-(4-methoxyphenyl) 135–139 3300 (NH₂), 1600 (C=N) Not reported

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